molecular formula C32H37NO3 B13852714 (Z)-4-[4-[4-(Hydroxydiphenylmethyl)-1-piperidinyl]-1-buten-1-yl]-alpha,alpha-dimethyl-benzeneacetic Acid

(Z)-4-[4-[4-(Hydroxydiphenylmethyl)-1-piperidinyl]-1-buten-1-yl]-alpha,alpha-dimethyl-benzeneacetic Acid

Cat. No.: B13852714
M. Wt: 483.6 g/mol
InChI Key: XZVTYABAROXIKJ-LUAWRHEFSA-N
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Description

(Z)-4-[4-[4-(Hydroxydiphenylmethyl)-1-piperidinyl]-1-buten-1-yl]-alpha,alpha-dimethyl-benzeneacetic Acid is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-[4-[4-(Hydroxydiphenylmethyl)-1-piperidinyl]-1-buten-1-yl]-alpha,alpha-dimethyl-benzeneacetic Acid typically involves multiple steps, including the formation of the piperidine ring, the introduction of the hydroxydiphenylmethyl group, and the coupling of the butenyl and benzeneacetic acid moieties. Common reagents used in these reactions include:

    Grignard reagents: for the formation of carbon-carbon bonds.

    Hydrogenation catalysts: for the reduction of double bonds.

    Acid chlorides:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure hydrogenation, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can occur at the double bonds or the carbonyl groups, resulting in the formation of alcohols or alkanes.

    Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-[4-[4-(Hydroxydiphenylmethyl)-1-piperidinyl]-1-buten-1-yl]-alpha,alpha-dimethyl-benzeneacetic Acid is studied for its reactivity and potential as a building block for more complex molecules.

Biology

In biological research, this compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicine, piperidine derivatives are often explored for their potential therapeutic effects, including analgesic, anti-inflammatory, and antipsychotic properties.

Industry

In industry, this compound could be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (Z)-4-[4-[4-(Hydroxydiphenylmethyl)-1-piperidinyl]-1-buten-1-yl]-alpha,alpha-dimethyl-benzeneacetic Acid likely involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the observed pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    Diphenhydramine: An antihistamine with a similar diphenylmethyl group.

    Piperidine: The parent compound of the piperidine derivatives.

    Benzeneacetic Acid: A common structural motif in many pharmaceuticals.

Uniqueness

The uniqueness of (Z)-4-[4-[4-(Hydroxydiphenylmethyl)-1-piperidinyl]-1-buten-1-yl]-alpha,alpha-dimethyl-benzeneacetic Acid lies in its specific combination of functional groups, which may confer unique pharmacological properties compared to other similar compounds.

Properties

Molecular Formula

C32H37NO3

Molecular Weight

483.6 g/mol

IUPAC Name

2-[4-[(Z)-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]but-1-enyl]phenyl]-2-methylpropanoic acid

InChI

InChI=1S/C32H37NO3/c1-31(2,30(34)35)26-18-16-25(17-19-26)11-9-10-22-33-23-20-29(21-24-33)32(36,27-12-5-3-6-13-27)28-14-7-4-8-15-28/h3-9,11-19,29,36H,10,20-24H2,1-2H3,(H,34,35)/b11-9-

InChI Key

XZVTYABAROXIKJ-LUAWRHEFSA-N

Isomeric SMILES

CC(C)(C1=CC=C(C=C1)/C=C\CCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)C(=O)O

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C=CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)C(=O)O

Origin of Product

United States

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